molecular formula C18H23ClFN3O3 B2496588 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone hydrochloride CAS No. 1396875-01-6

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone hydrochloride

Cat. No. B2496588
CAS RN: 1396875-01-6
M. Wt: 383.85
InChI Key: HOVDRNJZINBULB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound and related derivatives often involves multi-step chemical reactions, starting from basic chemical entities to achieve the final complex structure. These processes can include nucleophilic substitution reactions, cyclization, and condensation steps, utilizing reagents and catalysts to promote the desired chemical transformations. For example, the synthesis of similar compounds has been achieved by using a click chemistry approach and characterizing the products through spectroscopic methods like IR, NMR, and MS studies, along with thermal stability analyses using TGA and DSC techniques (Govindhan et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds like 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone hydrochloride is determined using techniques such as single crystal X-ray diffraction (XRD). This allows for the precise determination of the compound's geometric parameters, including bond lengths and angles, and the overall three-dimensional arrangement of atoms. These structures are often further analyzed using computational methods like Hirshfeld surfaces to understand intermolecular interactions (Govindhan et al., 2017).

Scientific Research Applications

Synthesis and Characterization

Compounds with structural similarities to "1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone hydrochloride" have been synthesized using various chemical methodologies, including click chemistry, Biginelli synthesis, and condensation reactions. These synthetic approaches are crucial for the development of novel compounds with potential biological applications (Govindhan et al., 2017; Bhat et al., 2018).

Biological Activity and Pharmacokinetics

The compounds similar to the one have been evaluated for various biological activities, including cytotoxicity, antimicrobial, neuroprotective, and enzyme inhibitory potentials. These studies aim to understand the pharmacological nature and potential therapeutic applications of these compounds. Molecular docking studies also provide insights into the interactions with biological targets, which is essential for drug development (Mermer et al., 2018; Gao et al., 2022).

Structural Analysis and Material Science

X-ray diffraction and spectroscopic methods have been utilized to characterize the structural properties of these compounds, which is fundamental for understanding their physical and chemical behaviors. Such analyses contribute to the development of new materials with potential applications in various fields, including nonlinear optics and drug delivery systems (Boese et al., 2002).

properties

IUPAC Name

1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-(4-fluorophenoxy)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3.ClH/c1-13-17(14(2)25-20-13)11-21-7-9-22(10-8-21)18(23)12-24-16-5-3-15(19)4-6-16;/h3-6H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVDRNJZINBULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone hydrochloride

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